(E)-3-(2-nitrovinyl)furan

Übersicht

Beschreibung

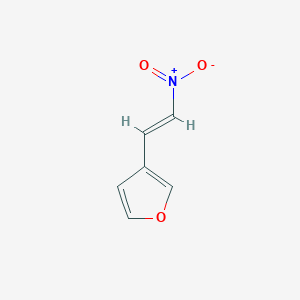

(E)-3-(2-Nitrovinyl)furan is an organic compound belonging to the nitrovinylfuran family It is characterized by the presence of a furan ring substituted with a nitrovinyl group at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (E)-3-(2-Nitrovinyl)furan can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of furfural with nitromethane in the presence of a base such as piperidine or pyridine. The reaction typically proceeds under mild conditions, with the formation of the nitrovinyl group facilitated by the base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: (E)-3-(2-Nitrovinyl)furan undergoes various chemical reactions, including:

Oxidation: The nitrovinyl group can be oxidized to form nitroalkenes or other oxidized derivatives.

Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

Substitution: Electrophilic reagents such as halogens or nitrating agents can be employed under controlled conditions.

Major Products:

Oxidation: Nitroalkenes or other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted furans depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

(E)-3-(2-Nitrovinyl)furan has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives have shown potential as antimicrobial agents.

Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial properties.

Industry: It is used in the development of materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of (E)-3-(2-Nitrovinyl)furan involves its interaction with biological molecules. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially disrupting biological processes. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

- 2-Bromo-5-(2-nitrovinyl)furan

- 2-Nitro-5-(2-nitrovinyl)furan

Comparison: (E)-3-(2-Nitrovinyl)furan is unique due to its specific substitution pattern on the furan ring. This influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different biological activities and physical properties, making it a valuable compound for specific applications.

Biologische Aktivität

(E)-3-(2-nitrovinyl)furan is an organic compound recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and agriculture, drawing from various research findings and case studies.

Chemical Structure and Properties

This compound features a furan ring substituted at the third position with a nitrovinyl group. This unique structure contributes to its reactivity and interaction with biological systems. The nitro group can undergo reduction, leading to reactive intermediates that may interact with cellular components, thereby influencing its biological activity.

The biological activity of this compound primarily stems from the following mechanisms:

- Oxidative Stress Induction : Research indicates that this compound promotes oxidative stress by increasing the oxidation of cellular proteins and lipids. This results in significant alterations in redox status, particularly in liver and kidney tissues of experimental animals .

- Interaction with Antioxidant Systems : Studies have shown that this compound can deplete antioxidant defenses, leading to increased levels of malondialdehyde and fragmented DNA, which are markers of oxidative damage .

- Antimicrobial Activity : Preliminary findings suggest that this compound exhibits antimicrobial properties against certain bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent.

Case Studies

-

Toxicological Assessment :

- A study evaluated the effects of this compound on male rats. The compound was administered intraperitoneally at varying doses (12.5, 25, and 50 mg/kg). Results showed a significant reduction in liver enzymes such as alkaline phosphatase and aminotransferases, indicating potential hepatotoxic effects .

-

Anticoccidial Properties :

- In veterinary medicine, this compound has been tested for its efficacy against coccidiosis in poultry. In one experiment involving Leghorn chickens, the compound demonstrated significant effectiveness in reducing mortality rates associated with Eimeria infections when administered in drinking water .

Research Findings

Applications

Pharmaceutical Development : Given its antimicrobial and anticoccidial properties, this compound is being explored as a precursor for pharmaceutical formulations aimed at treating infections and diseases caused by parasites.

Agricultural Use : The compound's efficacy against coccidia makes it a valuable candidate for developing veterinary medicines to enhance livestock health.

Eigenschaften

IUPAC Name |

3-[(E)-2-nitroethenyl]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-7(9)3-1-6-2-4-10-5-6/h1-5H/b3-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCXKFWNFUMXOD-HNQUOIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC=C1/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10878873 | |

| Record name | 3-(B-NITROVINYL)FURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53916-74-8 | |

| Record name | 3-(B-NITROVINYL)FURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.